Diastereomeric Purity: Scalable Enzymatic Resolution Enables >98% de for Trans Isomer
A patented enzymatic resolution process achieves a diastereomeric excess (de) of at least 98% for the trans-(1R,4R) isomer after optional purification, compared to an initial cis/trans mixture containing significant cis contamination [1]. This high level of stereochemical purity is essential for downstream API synthesis where cis impurities can lead to undesired biological activity or reduced yield.
| Evidence Dimension | Diastereomeric excess (de) after enzymatic resolution and purification |
|---|---|
| Target Compound Data | ≥ 98% de for trans-(1R,4R) isomer |
| Comparator Or Baseline | Initial mixture contains both cis and trans structures (ratio not specified) |
| Quantified Difference | Achievable de of ≥ 98% from a mixed cis/trans starting material |
| Conditions | Enzymatic hydrolysis using a suitable hydrolase, followed by optional purification steps as described in EP2448916B1 [1] |
Why This Matters
For pharmaceutical intermediate procurement, a guaranteed diastereomeric excess of ≥ 98% ensures batch-to-batch consistency and minimizes the risk of cis-isomer impurities that can alter the stereochemical outcome of subsequent synthetic steps.
- [1] Dr. Reddy's Laboratories, Inc. (2014). Production of trans-4-aminocyclopent-2-ene-1-carboxylic acid derivatives. European Patent EP2448916B1. View Source
